Cefatrizine propylene glycolate

描述

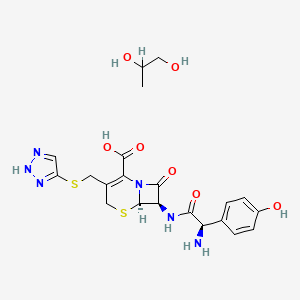

Structure

3D Structure of Parent

属性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2.C3H8O2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11;1-3(5)2-4/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23);3-5H,2H2,1H3/t12-,13-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOIKOHDEYTLFR-PFBPGKLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O.C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CO)O.C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972733 | |

| Record name | 7-{[2-Amino-1-hydroxy-2-(4-hydroxyphenyl)ethylidene]amino}-8-oxo-3-{[(1H-1,2,3-triazol-5-yl)sulfanyl]methyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--propane-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57235-40-2, 64217-62-5 | |

| Record name | Cefatrizine propylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57235-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6R-(6alpha,7beta(R*)))-7-((Amino(4-hydroxyphenyl)acetyl)amino)-8-oxo-3-((1H-1,2,3-triazol-4-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, compound with propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057235402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefatrizine compd with propylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064217625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{[2-Amino-1-hydroxy-2-(4-hydroxyphenyl)ethylidene]amino}-8-oxo-3-{[(1H-1,2,3-triazol-5-yl)sulfanyl]methyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--propane-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [6R-[6α,7β(R*)]]-7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(1H-1,2,3-triazol-4-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, compound with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFATRIZINE PROPYLENE GLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3731IA5GI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Development

Chemical Synthesis Pathways for Cefatrizine (B1668820) Propylene (B89431) Glycolate (B3277807)

The predominant chemical synthesis route for Cefatrizine propylene glycolate begins with key intermediates and involves strategic protection, condensation, and purification steps. A common starting material is 7-amino-3-(1H-1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid, also known as 7-TACA. google.comresearchgate.net

A crucial step in the synthesis is the derivatization of the 7-TACA precursor to protect reactive functional groups, followed by a condensation reaction to introduce the desired side chain.

Silylation Protection: The process often commences with the silylation of 7-TACA. This is a derivatization step where a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA), is used to protect the amino and carboxyl groups of the 7-TACA nucleus. google.com This protection is advantageous as it occurs under gentle conditions, is easy to control, and the byproducts are gaseous and easily removed. google.com The reaction is typically carried out in a solvent like methylene chloride mixed with N,N-dimethylacetamide. google.com

Condensation (Acylation): Following the protection step, the silylated intermediate undergoes an acylation reaction. This condensation reaction involves reacting the intermediate with an activated form of the side chain, D-(-)-α-amino-p-hydroxyphenylacetic acid (D-(-)-p-hydroxyphenylglycine). google.comresearchgate.net A common reagent used for this is the Dane salt, specifically D-(-)-p-hydroxyphenylglycine dane potassium salt, which is reacted with an activating agent like ethyl chloroformate or vinyl chloroformate. google.comresearchgate.net This reaction attaches the characteristic side chain to the 7-amino position of the cephalosporin (B10832234) core. google.com

A representative reaction scheme is outlined below:

Table 1: Key Chemical Synthesis Steps| Step | Reactants | Reagents/Solvents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1. Silylation | 7-TACA | N,O-Bis(trimethylsilyl)acetamide (BSA), Methylene Chloride, N,N-Dimethylacetamide | Silylated 7-TACA | Protection of reactive groups google.com |

| 2. Acylation | Silylated 7-TACA, D-(-)-p-hydroxyphenylglycine dane potassium salt | Vinyl chloroformate | Cefatrizine metholate intermediate researchgate.net | Side chain attachment via condensation google.comresearchgate.net |

| 3. Deprotection & Crystallization | Cefatrizine intermediate | 1,2-Propylene glycol/water, Ammoniacal liquor | this compound | Formation of the final solvated product google.com |

Purification Techniques in Synthetic Routes

After the condensation reaction, the crude product must be purified to meet stringent pharmacopeial specifications. google.comresearchgate.net The primary method of purification is crystallization.

The reaction solution containing the Cefatrizine intermediate is typically subjected to an extraction and pH adjustment. Subsequently, crystallization is induced in a mixed solvent system, commonly 1,2-propylene glycol and water. google.com The pH is carefully adjusted with a base, such as ammoniacal liquor, to facilitate the precipitation of the this compound solvate. google.com

The crystallized product is then isolated via filtration. To remove residual impurities, the filter cake is washed sequentially with water and an organic solvent like acetone. google.com The final step is drying the purified crystals under a vacuum at a controlled temperature (e.g., 35-45°C) until the moisture content is within the specified limit (e.g., ≤1.5%). google.com High-performance liquid chromatography (HPLC) is a standard analytical technique used to assess the purity of the final product and quantify any related substances or impurities. drugfuture.com

Optimizing the reaction yield and ensuring the process is scalable for industrial production are critical aspects of process development. For this compound, several strategies have been employed to enhance efficiency.

Scalability: The described chemical synthesis process is considered simple, feasible, and stable, making it suitable for industrial-scale production. google.comresearchgate.net The use of readily available and low-cost raw materials, such as D-(-)-p-hydroxyphenylglycine dane potassium salt, contributes to the economic viability of the process on a larger scale. google.com The straightforward nature of the unit operations (reaction, extraction, crystallization, filtration, drying) facilitates the transfer from laboratory to pilot and industrial scales. researchgate.net

Table 2: Example Yield Data from a Patented Synthesis Process

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Starting 7-TACA (g) | 50.0 | 50.0 | 50.0 |

| Final Product (g) | 78.3 | 78.1 | 77.8 |

| Weight Yield (%) | 156.6 | 156.2 | 155.6 |

Data sourced from patent CN103772414B, which calculates yield as the weight of the final propylene glycol solvate product relative to the starting 7-TACA. google.com

Enzymatic Synthesis Approaches and Biocatalysis Considerations

In response to the growing demand for more sustainable manufacturing processes, enzymatic synthesis routes for cephalosporins, including Cefatrizine, have been developed. Biocatalysis offers high selectivity and operates under milder conditions compared to traditional chemical methods. rsc.org

An enzymatic route for Cefatrizine synthesis has been explored using α-amino acid ester hydrolase (AEH). nih.gov The gene for this enzyme was cloned from Xanthomonas rubrillineans and expressed in Escherichia coli. nih.gov The purified recombinant enzyme was then used to catalyze the synthesis of Cefatrizine from its precursors: 7-amino-3-(1,2,3-triazol-4-yl)thiomethyl-3-cephem-4-carboxylic acid (7-ATTC, a derivative of 7-ACA) and D-p-hydroxyphenylglycine methyl ester (HPGM). nih.gov

Key findings from this biocatalytic approach include:

Optimal Conditions: The synthesis was optimized for pH, temperature, and substrate molar ratio. The highest transformation efficiency was achieved at a temperature of 36°C and a pH of approximately 6.0. nih.gov

Transformation Yield: Under optimal conditions, with substrate concentrations of about 30 mmol/L for 7-ATTC and 120 mmol/L for HPGM, a transformation yield of 64.3% was achieved. nih.gov

This enzymatic approach represents a significant step towards developing an industrial biocatalytic process for Cefatrizine. nih.gov The broader field of cephalosporin synthesis has also seen success with other enzymes, such as immobilized penicillin G acylase (PGA), for the kinetically controlled N-acylation of different cephalosporin nuclei. nih.govresearchgate.net

Table 3: Optimal Parameters for Enzymatic Synthesis of Cefatrizine

| Parameter | Optimal Value |

|---|---|

| Enzyme | Recombinant α-amino acid ester hydrolase (AEH) nih.gov |

| Temperature | 36°C nih.gov |

| pH | 6.0 ± 0.1 nih.gov |

| Substrate 1 | 7-ATTC (~30 mmol/L) nih.gov |

| Substrate 2 | HPGM·HCl (~120 mmol/L) nih.gov |

| Transformation Yield | 64.3% nih.gov |

Novel Synthetic Routes and Green Chemistry Principles

The development of enzymatic pathways for Cefatrizine synthesis is a prime example of a novel synthetic route guided by the principles of green chemistry. rsc.orgnih.gov Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pfizer.com

Biocatalysis as a Green Approach: The use of enzymes like AEH aligns with several green chemistry principles. nih.gov Biocatalysts operate in aqueous systems under mild temperature and pH conditions, reducing the need for harsh organic solvents and extreme temperatures that increase energy consumption. rsc.orgresearchgate.net Enzymes exhibit high chemo-, regio-, and stereoselectivity, which can minimize the formation of byproducts and simplify purification processes. rsc.org

The exploration of such novel, enzyme-based routes provides a pathway to more environmentally benign and economically competitive methods for the industrial production of this compound.

Advanced Analytical Chemistry and Characterization Techniques

Chromatographic Methods for Quantification and Impurity Profiling

Chromatographic techniques are paramount for separating Cefatrizine (B1668820) propylene (B89431) glycolate (B3277807) from related substances and quantifying its components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

HPLC is the cornerstone for assessing the purity and quantifying the Cefatrizine component in the compound. A validated reverse-phase HPLC method is crucial for separating the active ingredient from process-related impurities and degradation products biomedres.us.

Method development focuses on optimizing separation parameters to achieve high resolution, sensitivity, and accuracy nih.govnih.gov. A typical validated method, as outlined in pharmacopeial monographs, is used for analyzing related substances drugfuture.com. The key parameters for such a method are detailed below.

Table 1: HPLC Method Parameters for Cefatrizine Propylene Glycolate Analysis

| Parameter | Specification |

|---|---|

| Column | Octadecylsilyl silica gel for chromatography (5 µm) |

| Dimensions | 0.25 m length x 4 mm diameter |

| Mobile Phase | Mixture of acetonitrile (5 volumes) and a 2.72 g/L solution of potassium dihydrogen phosphate in water (95 volumes) |

| Flow Rate | 2 mL/min |

| Detection | Spectrophotometer at 272 nm |

| Injection Volume | 20 µL |

Validation of the HPLC method ensures its reliability for its intended purpose pharmaffiliates.com. System suitability is a critical part of this validation. For instance, a key requirement is that the resolution between the peaks for Cefatrizine and a specified impurity, such as Cefatrizine impurity A, must be at least 5.0 drugfuture.com. This ensures that all potential impurities can be accurately detected and quantified, with limits established for any individual and total impurities drugfuture.com.

While HPLC is used for the non-volatile Cefatrizine moiety, Gas Chromatography (GC) is the method of choice for quantifying the volatile propylene glycol component of the compound drugfuture.comcdc.gov. The analysis confirms that the molecular proportion of propylene glycol to Cefatrizine is correct drugfuture.com.

The European Pharmacopoeia specifies a detailed GC method for this purpose. drugfuture.com This technique is well-suited for separating and quantifying volatile and semi-volatile compounds biomedres.usnih.gov. The parameters for this application are highly specific to ensure accurate and reproducible results.

Table 2: GC Method Parameters for Propylene Glycol Quantification

| Parameter | Specification |

|---|---|

| Column Material | Stainless steel |

| Column Dimensions | 2 m length x 2 mm diameter |

| Stationary Phase | Ethylvinylbenzene-divinylbenzene copolymer |

| Carrier Gas | Nitrogen for chromatography |

| Flow Rate | 30 mL/min |

| Detector | Flame Ionisation Detector (FID) |

| Temperatures | Column: 200 °C; Injection Port & Detector: 250 °C |

| Injection Volume | 1 µL |

This GC method is used to ensure that the propylene glycol content falls within a specified range, typically between 13.0% and 18.0% drugfuture.com. The identity of the propylene glycol is confirmed by comparing the retention time of the principal peak in the test solution to that of a reference standard drugfuture.com.

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the molecular framework.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the 4-hydroxyphenyl group, distinct protons of the β-lactam and dihydrothiazine rings, and the methine and methylene protons of the side chains magtechjournal.com. Additionally, the well-defined signals for propylene glycol—a doublet for the methyl group, a multiplet for the methine proton, and signals for the methylene and hydroxyl protons—would be clearly visible hmdb.ca.

¹³C NMR: The carbon spectrum would confirm the presence of all unique carbon atoms, including the carbonyl carbons of the β-lactam and amide groups, the aromatic carbons, and the carbons of the heterocyclic rings and side chains magtechjournal.com. The three distinct carbon signals of propylene glycol would also be present.

NMR is particularly useful for identifying and characterizing isomers or impurities that might be difficult to resolve chromatographically magtechjournal.com.

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS), is indispensable for confirming the molecular weight and investigating the fragmentation patterns of Cefatrizine and its impurities biomedres.us.

The Cefatrizine moiety has a molecular weight of 462.5 g/mol , while the entire this compound complex has an average molecular weight of 538.59 g/mol nih.govdrugbank.com. In an LC-MS analysis, a peak corresponding to the protonated molecule of Cefatrizine ([M+H]⁺) would be observed at an m/z of approximately 463.0851 nih.gov.

Tandem MS (MS/MS) experiments provide structural information through characteristic fragmentation. The fragmentation of the Cefatrizine parent ion yields several key daughter ions that help confirm its identity.

Table 3: Experimental LC-MS/MS Fragmentation Data for Cefatrizine ([M+H]⁺)

| Precursor m/z | Fragment Ion m/z | Relative Intensity (%) |

|---|---|---|

| 463.0851 | 257.01523 | 100 |

| 463.0851 | 156.01126 | 90.36 |

| 463.0851 | 112.02192 | 71.96 |

| 463.0851 | 190.04955 | 23.47 |

| 463.0851 | 217.04713 | 12.29 |

Data sourced from PubChem nih.gov

This fragmentation data serves as a fingerprint for the Cefatrizine structure, allowing for its specific detection in complex mixtures.

IR and UV-Vis spectroscopy are fundamental techniques used for the identification and routine quality control of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used for the primary identification of the compound drugfuture.com. The IR spectrum of this compound is compared with that of a certified reference standard nihs.go.jp. The spectrum exhibits characteristic absorption bands corresponding to its functional groups, including O-H (hydroxyl), N-H (amine and amide), C=O (β-lactam, amide, and carboxylic acid), and C=C (aromatic ring) stretching vibrations. This comparison provides a definitive confirmation of the compound's identity drugfuture.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used for quantitative analysis and to confirm the presence of the chromophore in the Cefatrizine molecule. The 4-hydroxyphenyl group acts as the primary chromophore. As specified in pharmacopeial methods, Cefatrizine exhibits a distinct absorption maximum in the UV range drugfuture.com.

Table 4: UV-Vis Spectroscopic Data for Cefatrizine

| Solvent | Wavelength of Maximum Absorption (λmax) |

|---|---|

| Sodium hydrogen carbonate solution | 272 nm |

Data sourced from the European Pharmacopoeia drugfuture.com

The specific absorbance at this maximum is used as a quality control parameter to ensure the concentration and purity of the substance drugfuture.com.

Crystallography and Solid-State Characterization of Solvates

This compound is a chemical entity where cefatrizine and propylene glycol form a specific crystalline structure, known as a solvate. The characterization of such solvates is crucial as the presence and state of the solvent molecules within the crystal lattice can significantly influence the physicochemical properties of the drug.

X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with a crystalline solid, one can obtain detailed information about the arrangement of atoms and molecules within the crystal lattice. This information is fundamental for identifying the crystalline form, determining the crystal structure, and detecting polymorphism.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. In the case of this compound, XRD can be employed to:

Identify the crystalline form: The unique powder X-ray diffraction (PXRD) pattern of this compound serves as a fingerprint for its specific crystalline structure.

Detect polymorphism: The existence of different polymorphs would be indicated by distinct PXRD patterns.

Elucidate the solvate structure: Single-crystal X-ray diffraction can provide the precise atomic coordinates, revealing how propylene glycol molecules are incorporated into the cefatrizine crystal lattice.

While specific, publicly available XRD data for this compound is limited, a hypothetical representation of PXRD data for two polymorphic forms is presented in the table below for illustrative purposes.

Hypothetical Powder X-ray Diffraction Data for this compound Polymorphs

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Form A | ||

| 8.5 | 10.4 | 85 |

| 12.2 | 7.3 | 100 |

| 15.8 | 5.6 | 60 |

| 20.1 | 4.4 | 75 |

| 25.5 | 3.5 | 90 |

| Form B | ||

| 9.1 | 9.7 | 100 |

| 13.5 | 6.6 | 80 |

| 17.2 | 5.2 | 70 |

| 21.8 | 4.1 | 95 |

| 26.3 | 3.4 | 85 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, due to the lack of publicly available experimental data for this compound.

Thermal analysis techniques are vital for understanding the physical and chemical changes that a substance undergoes upon heating. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are complementary methods that provide valuable information about the thermal stability, melting behavior, and desolvation of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal:

Melting point: A sharp endothermic peak indicates the melting temperature of the crystalline solid.

Polymorphic transitions: Solid-solid phase transitions between different polymorphs can be observed as endothermic or exothermic events.

Desolvation: The loss of the propylene glycol solvent from the crystal lattice is typically observed as a broad endothermic event.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show:

Desolvation: A weight loss corresponding to the evaporation of propylene glycol from the solvate. The temperature range of this weight loss provides information on the thermal stability of the solvate.

Decomposition: At higher temperatures, a significant weight loss indicates the thermal decomposition of the cefatrizine molecule.

The combination of DSC and TGA is powerful for distinguishing between melting and decomposition, and for quantifying the amount of solvent in a solvate. Below is an illustrative table of hypothetical thermal analysis data for this compound.

Hypothetical Thermal Analysis Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) |

|---|---|---|---|

| DSC | |||

| Desolvation | 95 | 110 | - |

| Melting | 185 | 190 | - |

| TGA | |||

| Desolvation | 90 | - | ~12.5 |

| Decomposition | >200 | - | >12.5 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, due to the lack of publicly available experimental data for this compound.

Pre Clinical Pharmacokinetic and Biopharmaceutical Investigations

Absorption Mechanisms and Permeability Studies in In Situ Models

The intestinal absorption of cefatrizine (B1668820) has been characterized in pre-clinical in situ models, revealing a complex process involving both carrier-mediated and passive transport mechanisms across the intestinal membrane.

Studies utilizing a single-pass intestinal perfusion technique in rats have been instrumental in determining the intrinsic membrane absorption parameters of cefatrizine, independent of the aqueous diffusion layer. These investigations have shown that the intestinal wall permeability of cefatrizine is concentration-dependent, a hallmark of a specialized transport process. The research confirms a significant carrier-mediated mechanism, consistent with Michaelis-Menten-type kinetics, for the absorption of cefatrizine in the jejunum.

| Wall Concentration (mM) | Intrinsic Wall Permeability (cm/s x 10-4) |

|---|---|

| ~0.1 | 1.5 |

| ~1.0 | 0.7 |

| ~2.0 | 0.5 |

Data derived from graphical representation in Sinko & Amidon, 1988.

The absorption of cefatrizine is delineated into two primary components: a saturable, carrier-mediated process and a non-saturable, passive diffusion process. The saturable component, which is dominant at lower concentrations, is attributed to transport by peptide carriers in the intestine. This is evidenced by the marked decrease in the intestinal absorption rate constant (ka) with an increase in the oral dose in rat models. For instance, one study observed a significant decrease in the absorption rate constant when the dose was increased tenfold.

| Oral Dose (µmol/5 ml/kg) | Intestinal Absorption Rate Constant (ka, min-1) |

|---|---|

| 5 (Low Dose) | 0.301 |

| 50 (High Dose) | 0.056 |

Propylene (B89431) Glycol's Role in Enhancing Drug Solubility and Bioavailability

Cefatrizine itself is characterized as being slightly soluble in water. In the formulation of cefatrizine propylene glycolate (B3277807), propylene glycol serves a critical biopharmaceutical function. It acts as a solvent, stabilizer, and delivery agent designed to improve the physical and chemical properties of the drug substance. nih.gov

Distribution and Protein Binding Characteristics in Pre-clinical Models

Specific data on the protein binding of cefatrizine in pre-clinical animal models is limited in publicly available literature. However, data from closely related first-generation cephalosporins, such as cefazolin (B47455), demonstrate significant interspecies variability, a crucial consideration in pre-clinical drug development.

Plasma protein binding for cephalosporins can differ substantially between species like dogs and rats, which are common models for pharmacokinetic studies. For example, cefazolin exhibits high protein binding in some species, which can influence its distribution and elimination half-life. The degree of protein binding for cefazolin has been reported to be approximately 80%. Studies comparing various species have found that antibiotic binding in rats is often more consistent with human data than that observed in dogs. mdpi.comasm.org This variability underscores the importance of selecting appropriate animal models in pre-clinical assessments to better predict pharmacokinetic behavior in humans. mdpi.com

| Animal Model | Reported Protein Binding (%) |

|---|---|

| Dog | ~80% |

| Rat | Binding pattern more consistent with human plasma than bovine plasma |

Note: The data presented is for the comparator drug cefazolin and is intended to illustrate the principle of interspecies variability in the absence of specific data for cefatrizine.

Metabolic Pathways and Elimination Kinetics (excluding human data)

Pre-clinical studies in several animal species, including rats, rabbits, dogs, and monkeys, have been conducted to characterize the metabolic fate of cefatrizine.

In line with many other cephalosporin (B10832234) antibiotics, cefatrizine does not appear to undergo extensive enzymatic biotransformation. msdvetmanual.com Several cephalosporins, such as cephalothin (B1668815) and ceftiofur, are known to be deacetylated by esterase enzymes in the liver and other tissues. msdvetmanual.com However, many others are not significantly metabolized. msdvetmanual.com The primary route of elimination for cefatrizine is excretion of the unchanged, active drug.

Elimination kinetic studies in animal models show that cefatrizine is excreted primarily via the kidneys. nih.gov Pharmacokinetic studies in mice have indicated that cefatrizine possesses a longer biological half-life compared to other cephalosporins like cefazolin and cephalexin (B21000) in that species. nih.gov This suggests slower elimination kinetics in mice, contributing to its sustained serum levels and potent in vivo protective activity observed in murine infection models. nih.gov

Excretion Routes and Clearance Rates

The elimination of cefatrizine, the active antibacterial component of cefatrizine propylene glycolate, is predominantly handled by the renal system. Following intravenous administration, a significant fraction of the drug is excreted unchanged in the urine. Scientific investigations involving healthy male volunteers have shown that approximately 80% of an intravenously administered dose of cefatrizine is recovered intact in the urine nih.govasm.org. When administered orally, a substantial portion of the bioavailable drug is also cleared via the kidneys, with the urinary excretion of unchanged cefatrizine accounting for 42% to 65% of the administered dose, depending on the dosage nih.govasm.orgmssm.edunih.gov. A notable portion of this renal excretion, around 85%, takes place within the initial 8 hours following administration mssm.edunih.gov.

The clearance of cefatrizine from the systemic circulation is characterized by its rapidity. The total body clearance following an intravenous dose has been calculated to be approximately 218 ml/min per 1.73 m² nih.govasm.org. The renal clearance, which constitutes the primary mechanism of total clearance, is estimated to be about 176 ml/min per 1.73 m² after intravenous delivery nih.govasm.org. For oral administration, the mean renal clearance is reported to be in the range of 157 ml/min mssm.edunih.gov. This efficient renal handling results in a comparatively short mean retention time for the drug in the body, which is approximately 1.11 hours after an intravenous infusion nih.govasm.org.

Table 1: Pharmacokinetic Parameters of Cefatrizine Excretion and Clearance

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Cumulative Urinary Excretion (intact drug) | 80% of dose nih.govasm.org | 42% - 65% of dose nih.govasm.orgmssm.edunih.gov |

| Total Body Clearance | 218 ml/min per 1.73 m² nih.govasm.org | Not Applicable |

| Renal Clearance | 176 ml/min per 1.73 m² nih.govasm.org | ~157 ml/min mssm.edunih.gov |

| Mean Retention Time | 1.11 hours nih.govasm.org | 2.4 - 3.1 hours nih.gov |

Stereospecificity of Propylene Glycol Metabolism and its Implications

The principal metabolic route for propylene glycol involves its oxidation by the enzyme alcohol dehydrogenase to form lactaldehyde, which is subsequently converted to lactate by aldehyde dehydrogenase nih.gov. This metabolic conversion is stereospecific. The L-isomer of propylene glycol is metabolized to L-lactate, a naturally occurring metabolite that is readily integrated into normal physiological pathways, such as gluconeogenesis. Conversely, the D-isomer of propylene glycol is metabolized to D-lactate nih.govyoutube.com. Although mammalian systems can metabolize D-lactate, this process is considerably slower than the metabolism of L-lactate. An accumulation of D-lactate in the body can lead to a condition known as D-lactic acidosis, which is characterized by an elevated anion gap nih.gov.

The implications of this stereospecific metabolism for this compound are significant. Firstly, the rate at which the propylene glycol component is cleared from the body is dependent on the isomeric composition of the administered compound. The L-isomer is anticipated to be metabolized and eliminated more rapidly than the D-isomer. Secondly, the potential for the accumulation of the D-lactate metabolite is a key consideration, especially in circumstances involving the administration of high doses or in individuals with compromised metabolic functions. The occurrence of D-lactic acidosis has been documented in cases of high-dose propylene glycol exposure nih.gov. Consequently, a thorough understanding of the stereospecific metabolism of the propylene glycol moiety is essential for a comprehensive preclinical evaluation of this compound.

Table 2: Stereospecific Metabolism of Propylene Glycol Isomers

| Isomer | Primary Metabolite | Metabolic Fate | Potential Implications |

|---|---|---|---|

| L-Propylene Glycol | L-Lactaldehyde ➝ L-Lactate | Enters endogenous metabolic pathways (e.g., gluconeogenesis) | Rapid clearance |

| D-Propylene Glycol | D-Lactaldehyde ➝ D-Lactate nih.govyoutube.com | Slower metabolism relative to L-lactate | Potential for D-lactate accumulation and metabolic acidosis at high doses nih.gov |

Chemical and Formulation Stability Investigations

Intrinsic Chemical Stability of Cefatrizine (B1668820) Propylene (B89431) Glycolate (B3277807)

Cefatrizine propylene glycolate is a salt analog of cefatrizine, a semi-synthetic, first-generation cephalosporin (B10832234). nih.govchemicalbook.com Its stability is a critical factor in its efficacy and safety.

Degradation Kinetics and Pathway Elucidation

The degradation of cephalosporins, including cefatrizine, can occur through various pathways such as hydrolysis and oxidation. researchgate.netresearchgate.net The primary route of degradation for many cephalosporins is the hydrolysis of the β-lactam ring. nih.gov For some cephalosporins, intramolecular reactions can also lead to degradation, such as the attack of a side-chain amino group on the β-lactam carbonyl, resulting in the formation of diketopiperazine-type compounds. nih.gov

The degradation of cefatrizine can be influenced by its molecular structure, which includes a 1,2,3-triazole ring. This ring can form hydrogen bonds, which may play a role in the compound's bioavailability and solubility. mdpi.com

Studies on related cephalosporins provide insights into potential degradation pathways. For instance, the degradation of cefazolin (B47455) and cephalexin (B21000) has been shown to follow pseudo-first-order kinetics. nih.gov The degradation of cephalexin has been studied under various temperature conditions, with results indicating that higher temperatures lead to a higher rate of degradation. researchgate.net

Influence of pH on Chemical Degradation

The stability of cephalosporins is significantly influenced by pH. nih.gov For many cephalosporins, the pH-rate profile shows that degradation is catalyzed by both hydrogen and hydroxide (B78521) ions. nih.gov A study on cefazolin demonstrated a degradation minimum between pH 5.5 and 6.5. nih.gov Similarly, cefepime (B1668827) has been found to be most stable in the pH range of 4 to 6. mdpi.com

In acidic conditions, the degradation of some cephalosporins involves the specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond. nih.gov Under alkaline conditions, the hydroxide ion-catalyzed degradation is influenced by the substituents at the C-3 position of the cephalosporin structure. nih.gov For cephalosporins with an α-amino group in the side chain, such as cephalexin, the pH-rate profile near pH 8 can be explained by the intramolecular nucleophilic attack of this amino group on the β-lactam carbonyl. nih.gov

Temperature and Humidity Effects on Solid-State Stability

Temperature and humidity are critical factors affecting the solid-state stability of cephalosporins. This compound is described as a white or almost white powder that is hygroscopic. chemicalbook.comdrugfuture.com It is generally stable under ordinary conditions. chemicalland21.com

Studies on other cephalosporins highlight the impact of temperature. For example, the degradation of cephalexin suspensions was found to increase with higher temperatures. researchgate.net Similarly, stability studies of cefazolin sodium and ceftriaxone (B1232239) sodium showed that losses were much more rapid at room temperature (23°C) compared to refrigerated conditions (4°C). nih.gov

The European Pharmacopoeia specifies that this compound should be stored protected from light. drugfuture.com It also indicates a maximum water content of 2.0%, suggesting that controlling humidity is important for maintaining its stability. drugfuture.com

Formulation Stability Studies

The stability of this compound in a formulated product is crucial for its therapeutic effectiveness.

Physical Stability (e.g., clarity, precipitation, appearance)

The physical stability of cephalosporin formulations is essential. This includes maintaining the clarity, color, and absence of precipitation in solutions. For example, a study on cefazolin sodium, ceftazidime (B193861), and ceftriaxone sodium in infusion bags found that all admixtures were clear when viewed under normal fluorescent room light and with a Tyndall beam. nih.gov The turbidity and particulate content were low and showed little change over the study period. nih.gov However, color changes were observed in some formulations. While cefazolin sodium solutions remained colorless, admixtures of ceftazidime and ceftriaxone sodium, which were initially slightly yellow, turned a distinct yellow after 5 days at room temperature. nih.gov Refrigerated samples, however, did not exhibit this color change. nih.gov

Formulation components can also impact stability. Propylene glycol is a common excipient used in drug formulations. mdpi.com The compatibility of the active pharmaceutical ingredient with excipients is a key consideration in formulation development.

The table below summarizes the visual stability of selected cephalosporins under different storage conditions.

Table 1: Visual Stability of Selected Cephalosporins

| Cephalosporin | Storage Condition | Observation |

|---|---|---|

| Cefazolin Sodium | Room Temperature (23°C) & Refrigerated (4°C) | Remained colorless throughout the study. nih.gov |

| Ceftazidime | Room Temperature (23°C) | Initially slightly yellow, turned a frank yellow after 5 days. nih.gov |

| Ceftazidime | Refrigerated (4°C) | No change in color. nih.gov |

| Ceftriaxone Sodium | Room Temperature (23°C) | Initially slightly yellow, turned a frank yellow after 5 days. nih.gov |

| Ceftriaxone Sodium | Refrigerated (4°C) | No change in color. nih.gov |

Photostability Assessment

Photostability is a key aspect of drug stability, as exposure to light can lead to degradation. The European Pharmacopoeia recommends that this compound be stored protected from light. drugfuture.com

International guidelines, such as the ICH Q1B guideline, provide a framework for photostability testing of new active substances and medicinal products. europa.eu This testing typically involves exposing the substance to a light source and evaluating any resulting changes. europa.eu The process may include forced degradation testing to understand the photosensitivity of the material and to elucidate degradation pathways. europa.eu Confirmatory studies are then performed under standardized conditions to determine the need for light-resistant packaging and special labeling. europa.eu

Studies on other cephalosporins have shown that light exposure can accelerate degradation. For instance, a study on cefepime and cefuroxime (B34974) demonstrated greater stability at 5 ± 2 °C with light protection compared to storage at 25 °C with light exposure. mdpi.com

The table below outlines the general approach to photostability testing as per ICH Q1B guidelines.

Table 2: General Approach to Photostability Testing

| Testing Stage | Purpose | Conditions |

|---|---|---|

| Forced Degradation | To evaluate overall photosensitivity and validate analytical procedures. europa.eu | Substance alone or in simple solutions/suspensions in transparent containers. europa.eu |

| Confirmatory Studies on Active Substance | To establish photostability characteristics and identify necessary protective measures. europa.eu | Standardized light exposure conditions. europa.eu |

| Testing on Exposed Drug Product | To assess the impact of the formulation on photostability. europa.eu | Product outside of its immediate packaging. europa.eu |

| Testing in Immediate Pack | To determine the protection provided by the primary packaging. europa.eu | If changes are observed in the exposed drug product. europa.eu |

| Testing in Marketing Pack | To assess the protection of the final market packaging. europa.eu | If changes are observed in the product in its immediate pack. europa.eu |

Compatibility with Excipients and Packaging Materials

Investigations into the compatibility of an API with excipients and packaging are foundational pre-formulation studies. researchgate.net These studies aim to identify any physical or chemical interactions that could compromise the quality, stability, and bioavailability of the final product. sci-hub.se For this compound, this involves evaluating potential reactions with functional groups of excipients and assessing interactions with the contact surfaces of packaging systems.

Compatibility with Excipients

Excipients, while often considered inert, can interact with APIs through various mechanisms, including chemical reactions with the drug molecule or its degradation catalyzed by impurities within the excipient. researchgate.netsci-hub.se The stability of cephalosporin antibiotics can be significantly affected by the excipients selected.

Key potential interactions for a cephalosporin like cefatrizine include:

Maillard Reaction: The primary amine group in the cefatrizine molecule can react with reducing sugars, such as lactose, which are commonly used as fillers or diluents. sci-hub.se This reaction can lead to discoloration and the formation of degradation products.

Hydrolysis: The β-lactam ring is susceptible to hydrolysis, a reaction catalyzed by moisture and extremes in pH. csjmu.ac.in Therefore, the moisture content of excipients and their effect on the micro-pH of the formulation are critical considerations.

Catalysis: Trace impurities in excipients can catalyze drug degradation. researchgate.net

Propylene glycol, an integral part of the this compound salt, is itself a common pharmaceutical excipient used as a solvent, plasticizer, and stabilizer. epo.org Its presence enhances the solubility of cefatrizine. researchgate.net Compatibility studies must therefore account for the interactions of the entire salt, not just the active cefatrizine moiety.

The following table summarizes potential compatibility considerations with common classes of pharmaceutical excipients.

| Excipient Class | Example(s) | Potential Interaction with Cefatrizine | Primary Evaluation Methods |

|---|---|---|---|

| Fillers/Diluents | Lactose, Microcrystalline Cellulose | Potential for Maillard reaction with reducing sugars (lactose). Hydrolysis due to moisture content. | Visual observation for discoloration, Differential Scanning Calorimetry (DSC) for thermal events, FTIR for chemical changes, HPLC for degradation products. |

| Binders | Starch, Povidone, Hypromellose (HPMC) | Generally considered compatible, but moisture content can be a factor. Povidone may contain reactive peroxides. | DSC, FTIR, HPLC analysis of stressed binary mixtures. |

| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate | Potential for ionic interactions or pH modification in the local environment. | DSC, HPLC, dissolution testing. |

| Lubricants | Magnesium Stearate (B1226849), Stearic Acid | Incompatibility is possible, particularly with alkaline lubricants like magnesium stearate which can increase micro-pH and catalyze hydrolysis of the β-lactam ring. | DSC, FTIR, HPLC analysis of stressed binary mixtures. |

| Wetting Agents/Surfactants | Polysorbates (e.g., Tween 80), Sodium Lauryl Sulfate | Some studies on other cephalosporins have shown incompatibilities. researchgate.net Surfactants can influence solubility and stability. | HPLC, physical observation for clarity and precipitation. |

Compatibility with Packaging Materials

The primary packaging, which is in direct contact with the dosage form, must protect it from environmental factors while not interacting with it in a way that alters its quality. researchgate.net Interactions can include the sorption of the drug onto the container surface, leaching of container components into the drug product, and permeation of gases or moisture. clinicalgate.com

Glass Containers Glass is a common choice for pharmaceutical packaging due to its relative inertness and good barrier properties. researchgate.net

Leaching: Type I (borosilicate) glass is the most inert. However, other types, like Type II (treated soda-lime-silica) and Type III (soda-lime-silica), can leach alkaline oxides or metal ions (e.g., sodium, aluminum, iron). csjmu.ac.inresearchgate.net This leaching can increase the pH of aqueous formulations, which could accelerate the degradation of pH-sensitive drugs like cefatrizine. clinicalgate.com

Adsorption: The API may adsorb onto the interior surface of the glass container, leading to a decrease in potency. clinicalgate.com Studies on other cephalosporins have investigated their adsorption characteristics on various materials. researchgate.netmdpi.com

Plastic Containers Plastic containers offer advantages in terms of weight and break resistance but present a different set of compatibility challenges.

Leaching & Extractables: Components from plastic materials, such as additives (plasticizers, antioxidants, stabilizers) or residual monomers, can leach into the drug product. clinicalgate.comresearchgate.net These leachables could potentially react with the drug.

Sorption: Cefatrizine may be absorbed into the plastic matrix or adsorbed onto its surface. clinicalgate.com

Permeation: Plastic containers can be permeable to gases and water vapor. clinicalgate.com For a solid dosage form like this compound for syrup, ingress of moisture can be a significant stability concern, potentially leading to hydrolysis of the β-lactam ring. csjmu.ac.inmhlw.go.jppref.ehime.jp

The following table outlines key compatibility considerations for primary packaging materials.

| Packaging Material | Potential Interaction | Influencing Factors | Primary Evaluation Methods |

|---|---|---|---|

| Glass (Type I, II, III) | Leaching of alkaline ions, metal oxides. Adsorption of API to the surface. Potential for delamination (glass flakes). | pH of the formulation, storage time and temperature, type of glass, sterilization method. researchgate.net | Stability testing (HPLC for potency and impurities), pH monitoring, analysis of leachables (e.g., ICP-MS for metal ions), visual inspection. |

| Plastic (e.g., HDPE, LDPE, PP) | Leaching of additives (plasticizers, antioxidants). Adsorption/absorption of API. Permeation of moisture and oxygen. | Formulation composition (especially presence of surfactants or co-solvents), storage conditions, type and grade of plastic, container closure system. clinicalgate.com | Stability testing (HPLC), analysis of extractables and leachables (e.g., GC-MS, LC-MS), moisture vapor transmission rate (MVTR) studies, visual inspection. |

| Rubber Closures (for vials) | Leaching of substances from the rubber (e.g., curing agents, fillers). Adsorption of API. | Composition of the rubber, sterilization method, formulation pH. | Extractables profiling of the closure, stability testing of the drug in contact with the closure. |

Mechanisms of Antimicrobial Resistance and Overcoming Strategies

Bacterial Resistance Mechanisms to Cephalosporins

Bacteria employ several primary mechanisms to resist the action of cephalosporins. These strategies can be intrinsic or acquired and often involve enzymatic degradation of the antibiotic, alteration of the drug's target, or reduction of the drug's concentration at the target site.

Role of Beta-Lactamase Enzymes and Hydrolysis

The most prevalent mechanism of resistance to beta-lactam antibiotics, including cephalosporins, is the production of beta-lactamase enzymes. youtube.com These enzymes catalyze the hydrolysis of the amide bond within the characteristic four-membered beta-lactam ring, rendering the antibiotic inactive. youtube.com This enzymatic cleavage prevents the cephalosporin (B10832234) from binding to its target, the penicillin-binding proteins (PBPs), thereby negating its antibacterial effect.

Beta-lactamases are a diverse group of enzymes, classified into different molecular classes (A, B, C, and D), and their production can be encoded by genes on either the bacterial chromosome or mobile genetic elements like plasmids. The dissemination of plasmid-mediated beta-lactamases is a primary driver of the rapid spread of antibiotic resistance among different bacterial species. First-generation cephalosporins are particularly vulnerable to hydrolysis by many common beta-lactamases. wikipedia.org

Porin Channel Mutations and Efflux Pump Overexpression

For a cephalosporin to reach its PBP targets in Gram-negative bacteria, it must first traverse the outer membrane. This entry is primarily facilitated by porin channels, which are protein structures that form aqueous channels through the membrane. khanacademy.org Bacteria can develop resistance by altering these channels in two main ways: a reduction in the number of porin channels or mutations that change the channel's size or selectivity. khanacademy.org These changes restrict the influx of the antibiotic into the cell, lowering its concentration at the periplasmic site of action.

Concurrently, bacteria can employ efflux pumps to actively transport antibiotics out of the cell before they can reach their PBP targets. khanacademy.org These pumps are complex protein machineries that can extrude a wide range of toxic compounds, including various classes of antibiotics. Overexpression of these efflux pumps, meaning the bacterium produces them in greater quantities, results in a more efficient removal of the cephalosporin, contributing significantly to resistance. The combination of reduced influx via porin modification and increased efflux creates a formidable barrier to the antibiotic's activity.

Modifications in Penicillin-Binding Proteins (PBPs)

The ultimate targets of all beta-lactam antibiotics are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and maintenance of the peptidoglycan layer of the cell wall. nih.gov Cephalosporins act by binding to these PBPs and inhibiting their enzymatic activity, which disrupts cell wall integrity and leads to bacterial cell death.

A critical mechanism of resistance involves the alteration of these PBP targets. nih.gov Bacteria can acquire mutations in the genes encoding PBPs, which results in structural changes to the proteins. These modifications reduce the binding affinity of beta-lactam antibiotics for the PBP. nih.gov Consequently, even if the antibiotic successfully enters the bacterial cell and evades enzymatic degradation, it is unable to effectively inhibit its target, allowing the bacterium to survive and continue cell wall synthesis. This mechanism is a hallmark of resistance in bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Cefatrizine (B1668820) Propylene (B89431) Glycolate (B3277807) Stability Against Beta-Lactamase

Cefatrizine is classified as a first-generation cephalosporin. Structurally, first-generation cephalosporins possess an α-amino group at the C-7 position of the beta-lactam ring structure. wikipedia.org This particular feature, while contributing to their antibacterial activity, also renders them susceptible to hydrolysis by a wide range of beta-lactamase enzymes. wikipedia.org Therefore, Cefatrizine exhibits limited stability in the presence of many common beta-lactamases produced by resistant bacteria. Its efficacy can be significantly compromised by organisms that produce these enzymes, such as TEM-1, which became prevalent in various Gram-negative pathogens. nih.gov

| Mechanism | Description | Effect on Cefatrizine |

|---|---|---|

| Beta-Lactamase Production | Enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic. | High susceptibility to hydrolysis; a primary mechanism of resistance. |

| Porin Channel Modification | Reduced number or altered structure of outer membrane channels limits drug entry (Gram-negative bacteria). | Reduced intracellular concentration, leading to decreased efficacy. |

| Efflux Pump Overexpression | Active transport of the antibiotic out of the bacterial cell. | Reduced intracellular concentration, contributing to resistance. |

| PBP Target Modification | Alterations in the structure of Penicillin-Binding Proteins (PBPs) reduce the antibiotic's binding affinity. | Decreased ability to inhibit cell wall synthesis, leading to resistance. |

Strategies to Combat Resistance Development

The challenge posed by bacterial resistance, particularly through beta-lactamase production, has necessitated the development of strategies to protect and restore the activity of beta-lactam antibiotics.

Synergistic Combinations with Beta-Lactamase Inhibitors

A highly successful strategy to overcome beta-lactamase-mediated resistance is the combination of a beta-lactam antibiotic with a beta-lactamase inhibitor. drugs.com These inhibitors, such as clavulanic acid and sulbactam, are molecules that also contain a beta-lactam ring. drugs.com They are designed to act as "suicide inhibitors," meaning they irreversibly bind to and inactivate the beta-lactamase enzymes. nih.gov

By neutralizing the beta-lactamases, the inhibitor protects the partner antibiotic from hydrolysis, allowing it to reach its PBP targets and exert its bactericidal effect. drugs.com This synergistic combination effectively restores the activity of the cephalosporin against many resistant strains. Research has demonstrated that combining first-generation cephalosporins, such as cefazolin (B47455), with clavulanic acid or sulbactam significantly lowers the minimum inhibitory concentrations (MICs) against beta-lactamase-producing organisms like Bacteroides fragilis. nih.govasm.org This principle suggests that combining Cefatrizine propylene glycolate with a suitable beta-lactamase inhibitor could be a viable strategy to extend its spectrum of activity to include beta-lactamase-producing pathogens.

| Organism Type | Cephalosporin Alone | Cephalosporin + Beta-Lactamase Inhibitor | Outcome |

|---|---|---|---|

| Beta-lactamase producing B. fragilis | High MIC (Resistant) | Low MIC (Susceptible) | Activity is restored. nih.gov |

| ESBL-producing E. coli | High MIC (Resistant) | Low MIC (Susceptible) | Susceptibility is restored. mdpi.com |

| Non-beta-lactamase producer | Low MIC (Susceptible) | Low MIC (Susceptible) | No significant change in activity. |

Novel Prodrug Designs to Circumvent Resistance

Prodrugs are inactive precursors that are converted into their active form in the body nih.govnih.gov. This approach can be strategically employed to overcome bacterial resistance mechanisms, such as the enzymatic degradation of antibiotics by β-lactamases nih.gov. For cephalosporins, a common strategy involves creating a conjugate that is selectively cleaved by β-lactamases, thereby releasing the active antibiotic at the site of infection nih.gov.

One innovative approach is the design of β-lactamase-activated prodrugs. In this design, the cefatrizine molecule could be linked to a promoiety that renders it inactive. Upon encountering β-lactamase-producing bacteria, the enzyme would cleave the β-lactam ring, triggering the release of the active cefatrizine. This targeted delivery would not only enhance efficacy against resistant strains but also minimize off-target effects nih.gov.

Another promising strategy involves the development of cephalosporin-based prodrugs that act as inhibitors for specific types of β-lactamases, such as metallo-β-lactamases (MBLs). These enzymes are a significant cause of resistance to a broad range of β-lactam antibiotics. A prodrug could be designed where cefatrizine is conjugated with a potent zinc-binding group. While the conjugate itself does not bind strongly to zinc, its hydrolysis by MBLs would release the zinc-chelating agent, effectively inhibiting the enzyme and restoring the activity of cefatrizine nih.gov. Research on other cephalosporins has demonstrated the potential of this approach, showing potent inhibitory activity against various MBL classes and synergy with other β-lactam antibiotics nih.gov.

| Prodrug Strategy | Mechanism of Action | Potential Advantage for Cefatrizine |

| β-Lactamase-Activated Prodrug | Cefatrizine is chemically modified to be inactive until its β-lactam ring is cleaved by bacterial β-lactamases, releasing the active drug. | Targeted delivery to resistant bacteria, increased efficacy at the site of infection, and reduced systemic side effects. |

| Metallo-β-Lactamase Inhibitor Prodrug | Cefatrizine is conjugated with a zinc-chelating molecule. Hydrolysis by MBLs releases the chelator, which then inhibits the enzyme. | Overcomes resistance mediated by MBLs, potentially restoring cefatrizine's activity against a broader spectrum of resistant pathogens. |

Molecular Design to Enhance PBP Affinity in Resistant Strains

A primary mechanism of resistance in bacteria, particularly in methicillin-resistant Staphylococcus aureus (MRSA), is the expression of a modified penicillin-binding protein, PBP2a, which has a low affinity for most β-lactam antibiotics nih.gov. Enhancing the binding affinity of cefatrizine to these altered PBPs is a key strategy to overcome such resistance. This can be achieved through targeted molecular modifications of the cefatrizine structure.

The structure-activity relationship (SAR) of cephalosporins provides a framework for such molecular design. Modifications to the C-7 acylamino side chain and the C-3 substituent of the cephalosporin core are known to significantly influence their antibacterial spectrum and affinity for PBPs nih.gov. For instance, the development of later-generation cephalosporins, such as ceftaroline, has demonstrated that specific modifications can lead to high affinity for PBP2a nih.govresearchgate.netoup.com. Ceftaroline, the active form of its prodrug ceftaroline fosamil, exhibits potent activity against MRSA due to its ability to bind effectively to PBP2a nih.govnih.govoup.comencyclopedia.pub.

Computational modeling and molecular dynamics simulations are powerful tools to guide the rational design of cefatrizine derivatives with enhanced PBP affinity dntb.gov.uamdpi.comresearchgate.netnih.gov. These methods can predict how specific structural changes in the cefatrizine molecule will affect its interaction with the binding sites of resistant PBPs. For example, studies on ceftriaxone (B1232239) resistance in Neisseria gonorrhoeae have shown that mutations in PBP2 can alter the conformational dynamics of the protein, favoring a low-affinity state for the antibiotic nih.gov. By understanding these molecular interactions, new cefatrizine analogs could be designed to stabilize the high-affinity binding state, even in resistant PBP variants.

| Molecular Modification Strategy | Rationale | Potential Outcome for Cefatrizine |

| Modification of the C-7 Acylamino Side Chain | This side chain plays a crucial role in the interaction with the active site of PBPs. | Introduction of specific functional groups could create additional hydrogen bonds or hydrophobic interactions with the altered active site of resistant PBPs, thereby increasing binding affinity. |

| Modification of the C-3 Substituent | The C-3 side chain can influence the overall conformation of the molecule and its interaction with the PBP binding pocket. | Strategic modifications could optimize the positioning of the cefatrizine molecule within the PBP active site, leading to a more stable and effective binding. |

| Computational and In Silico Design | Utilizes computer modeling to predict the binding affinity of virtual cefatrizine derivatives to the three-dimensional structures of resistant PBPs. | Enables the rapid screening of a large number of potential modifications to identify the most promising candidates for synthesis and further testing, accelerating the development of more potent derivatives. |

While specific research on novel prodrugs and molecular modifications of this compound is limited, the principles established with other cephalosporins provide a clear roadmap for future research and development to combat antimicrobial resistance.

Emerging Research Directions and Future Perspectives

Exploration of Non-Antibiotic Pharmacological Properties

Beyond its established role as an antibacterial agent, the core Cefatrizine (B1668820) molecule is being investigated for other therapeutic applications. Recent findings have identified Cefatrizine as an inhibitor of eukaryotic elongation factor-2 kinase (eEF2K). nih.gov This enzyme plays a significant role in regulating critical cellular processes such as apoptosis (programmed cell death), autophagy (cellular self-cleaning), and endoplasmic reticulum (ER) stress in various human cancers. nih.gov

The inhibition of eEF2K by Cefatrizine presents a novel, non-antibiotic pharmacological property that could be exploited for oncological applications. This discovery opens a new avenue for repurposing Cefatrizine and its derivatives as potential anticancer agents. Further research is focused on elucidating the precise mechanism of eEF2K inhibition and evaluating its efficacy in preclinical cancer models. This line of inquiry represents a significant shift from the compound's traditional use and highlights its potential in fields outside of infectious disease.

Application in Veterinary Medicine (excluding clinical efficacy)

The components of Cefatrizine propylene (B89431) glycolate (B3277807) are subjects of research in veterinary science, particularly in the development of novel formulations and therapeutic aids. The Anatomical Therapeutic Chemical (ATC) classification for veterinary use includes Cefatrizine (QJ01DB07), indicating its relevance in animal health. nih.gov

Research in veterinary dermatology has explored the benefits of propylene glycol, a key component of the compound, in topical preparations. A moisturizer containing glycerol and propylene glycol was shown to accelerate the recovery of skin barrier function in a canine model of chronic mechanical barrier disruption. nih.govnih.gov In treated sites, there was a notable reduction in transepidermal water loss (TEWL), decreased epidermal thickness, and a greater stratum corneum thickness, suggesting a potential benefit for improving skin barrier function in chronic inflammatory skin conditions. nih.gov

Furthermore, research into veterinary injectable formulations provides insights into potential delivery methods. Studies on other cephalosporins, such as cefovecin, have utilized propylene glycol derivatives like propylene glycol dicaprylate/dicaprate as a biocompatible oil in ready-to-use injectable suspensions for companion animals. google.com This research into formulation science could inform the development of novel, stable, and effective delivery systems for Cefatrizine propylene glycolate in veterinary applications.

Integration with Nanotechnology for Advanced Drug Delivery

To overcome challenges associated with conventional drug delivery, such as low bioavailability and the need for frequent dosing, researchers are integrating this compound with nanotechnology. mdpi.com Nano-drug delivery systems (NDDSs) offer numerous advantages, including the ability to control and sustain the release of a drug at the site of infection, thereby increasing therapeutic efficiency and minimizing systemic side effects. semanticscholar.org

Several types of nanoparticles are being explored as potential carriers. These systems can improve the pharmacological properties of drugs by extending their time of action and improving targeting. mdpi.com

Potential Nanocarrier Systems for this compound

| Nanocarrier Type | Description | Potential Advantages |

|---|---|---|

| Lipid Nanoparticles (LNPs) | Vesicles composed of lipids, which can encapsulate hydrophilic or lipophilic drugs. astrazeneca.com | Biocompatible; can enhance drug solubility and stability. semanticscholar.org |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. nih.gov | Offer controlled and sustained drug release; can be surface-modified for targeted delivery. semanticscholar.orgastrazeneca.com |

| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. nih.gov | Can improve the solubility and bioavailability of poorly water-soluble drugs; suitable for various administration routes. nih.gov |

| Nanogels | Cross-linked polymer networks that can hold significant amounts of water. | Promising for delivering a wide variety of therapeutic agents for microbial diseases. mdpi.com |

Research on propylene glycol caprylate-based nanoemulsions for delivering other therapeutic agents has demonstrated the creation of stable formulations with high drug-loading capacity. nih.gov Such findings provide a strong basis for developing similar nanoemulsion systems for this compound to enhance its delivery and therapeutic potential.

Computational Chemistry and In Silico Modeling for Compound Optimization

Computational chemistry and in silico modeling are becoming indispensable tools for optimizing existing drugs and discovering new ones. These methods allow researchers to predict the interactions between a drug molecule and its biological target, saving time and resources compared to traditional laboratory methods. For cephalosporins like Cefatrizine, computational approaches are being used to understand their structure-activity relationships and to identify potential new therapeutic targets. researchgate.net

A computational drug repurposing study utilized virtual screening, molecular dynamics simulations, and binding-free energy calculations to identify potential inhibitors against the main protease of SARS-CoV-2 from a database that included cephalosporin (B10832234) derivatives. researchgate.net This approach demonstrates how in silico techniques can rapidly screen existing drugs for new activities. Similar methodologies can be applied to this compound to:

Optimize its structure: Modify the molecule to enhance its binding affinity to bacterial targets or to the non-antibiotic target, eEF2K.

Predict ADME properties: Model the absorption, distribution, metabolism, and excretion of new derivatives to identify candidates with improved pharmacokinetic profiles.

Elucidate resistance mechanisms: Simulate how mutations in bacterial proteins might affect the binding of Cefatrizine, aiding in the design of next-generation antibiotics that can overcome resistance.

High-Throughput Screening for Novel Cefatrizine Derivatives

High-throughput screening (HTS) is a key technology in modern drug discovery, enabling the rapid testing of thousands of chemical compounds to identify those with a desired biological activity. HTS platforms are instrumental in the search for novel Cefatrizine derivatives with enhanced potency, a broader spectrum of activity, or novel pharmacological properties.

The process typically involves screening large chemical libraries against a specific biological target, such as a bacterial enzyme or a cancer-related kinase. mdpi.com For Cefatrizine, HTS could be employed in several ways:

Screening for enhanced antimicrobial activity: Libraries of Cefatrizine analogs could be screened against panels of drug-resistant bacteria to identify compounds that evade common resistance mechanisms. nih.gov

Discovering new non-antibiotic activities: The same libraries could be tested against a wide range of human enzymes and receptors to uncover new therapeutic applications, similar to the discovery of its eEF2K inhibitory activity. nih.gov

Identifying synergistic compounds: HTS can be used to find compounds that, when used in combination with this compound, enhance its efficacy.

This approach accelerates the early phase of drug discovery and provides a starting point for developing new chemical entities based on the Cefatrizine scaffold.

Sustainable Manufacturing and Environmental Impact Studies

As the pharmaceutical industry faces increasing pressure to adopt greener practices, research is focusing on sustainable manufacturing processes and understanding the environmental footprint of drugs like this compound. pharmaexcipients.com

Environmental Impact: The environmental fate of this compound is primarily dictated by its components. Propylene glycol is considered to have a low environmental impact due to its high biodegradability; it breaks down relatively quickly in soil and water. rawsource.com However, its release into aquatic ecosystems in high concentrations can lead to oxygen depletion as it biodegrades, which can negatively affect aquatic life. rawsource.comdtic.mil Therefore, proper disposal and management of manufacturing waste are critical. rawsource.com Ongoing studies focus on the complete lifecycle of the drug, from synthesis to disposal, to mitigate its environmental impact and ensure its use is sustainable.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cefatrizine |

| Propylene glycol |

| Glycerol |

| Cefovecin |

| Propylene glycol dicaprylate/dicaprate |

| Methylene dichloride |

常见问题

Q. What analytical methods are recommended for determining the identity and purity of cefatrizine propylene glycolate in experimental settings?

To confirm identity and purity, researchers should employ a combination of chromatographic and spectroscopic techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for structural confirmation, using a UPLC BEH C18 column (1.7 µm, 100 × 2.1 mm) with a gradient mobile phase of ammonium bicarbonate and acetonitrile (0.3 mL/min flow rate) . For purity assessment, reversed-phase HPLC with UV detection at 254 nm is recommended, validated for linearity (0.086–3.084 µg/mL, r² ≥ 0.9997) and precision (relative standard deviation <5%) . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further validate molecular structure, focusing on characteristic peaks for the propylene glycolate moiety and cephalosporin core .

Q. How should researchers design experiments to quantify potential genotoxic impurities (PGIs) in this compound formulations?

PGI quantification requires ultra-sensitive LC-MS/MS methods with detection limits ≤1 ppm. Key steps include:

- Sample preparation : Dissolve the drug substance in water or acetonitrile, followed by solid-phase extraction to isolate impurities .

- Chromatographic conditions : Use a C18 column with gradient elution (ammonium bicarbonate/acetonitrile) to separate impurities like alkyl halides or sulfonate esters .

- Validation : Ensure specificity (no interference from the matrix), accuracy (recovery 95–105%), and precision (RSD <2% for repeatability) .

Q. What are the critical parameters for validating chromatographic methods when analyzing this compound-related substances?

Method validation must adhere to ICH guidelines, focusing on:

- System suitability : Resolution ≥9 between cefatrizine and impurities, peak symmetry ≤1.8, and RSD <1% for retention times .

- Linearity and range : Cover 50–150% of the target concentration, with r² ≥0.99 .

- Robustness : Test variations in mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers address contradictions in impurity profile data when using different chromatographic conditions for this compound analysis?

Contradictions often arise from variations in column chemistry or mobile phase composition. To resolve discrepancies:

- Perform factorial design experiments (e.g., 2³ design) to evaluate interactions between factors like superdisintegrant concentration and pH .

- Use orthogonal testing : Compare results from C18, phenyl, and HILIC columns to identify column-specific interactions with impurities .

- Validate findings with high-resolution mass spectrometry (HRMS) to confirm impurity structures and rule out false positives .

Q. What methodological approaches are effective in evaluating the stability of this compound under varying pH and temperature conditions?

Stability studies should follow forced degradation protocols:

- Acidic/alkaline hydrolysis : Expose the drug to 0.1N HCl/NaOH at 60°C for 24 hours, then analyze degradation products via LC-MS/MS .

- Thermal stress : Incubate samples at 40–80°C for 1–4 weeks, monitoring changes in potency (HPLC) and impurity profiles .

- Oxidative stress : Use 3% H₂O₂ to simulate oxidation pathways, identifying sulfoxide or hydroxylated derivatives .

Q. What strategies can be employed to optimize the solubility and bioavailability of this compound in preclinical formulations?

To enhance solubility:

- Co-solvent systems : Test propylene glycol/water mixtures (e.g., 30:70 v/v) to improve dissolution rates .

- Solid dispersions : Use spray drying with polymers like PVP-K30 to create amorphous forms with higher solubility .

- Bioavailability studies : Conduct in vivo pharmacokinetic trials in rodent models, measuring Cmax and AUC after oral administration .

Methodological Considerations for Reproducibility

- Documentation : Provide detailed protocols for mobile phase preparation, column conditioning, and sample dilution ratios to ensure cross-lab reproducibility .

- Data transparency : Include raw chromatograms, spectral data, and statistical analyses (e.g., ANOVA for factorial designs) in supplementary materials .

- Peer review : Submit methods to open peer review platforms (e.g., Qeios) for validation by independent experts .

Retrosynthesis Analysis